2-amino-4-phenyl-pentanoic Acid
Description
Background and Significance in the Field of Non-proteinogenic Amino Acids
2-Amino-4-phenyl-pentanoic acid belongs to a vast and diverse group of molecules known as non-proteinogenic amino acids. wikipedia.org Unlike the 22 proteinogenic amino acids that are encoded in the genetic code and serve as the building blocks of proteins, non-proteinogenic amino acids are not naturally incorporated into proteins during translation. wikipedia.org There are over 140 naturally occurring non-proteinogenic amino acids, with thousands more synthesized in laboratories. wikipedia.org
The significance of non-proteinogenic amino acids in chemical and biological research is substantial. They serve various crucial roles, including:
Intermediates in Biosynthesis: Many metabolic pathways involve non-proteinogenic amino acids as intermediates. wikipedia.org
Physiological Roles: They can function as neurotransmitters and are components of bacterial cell walls. wikipedia.org
Pharmacological Compounds: A number of natural and synthetic non-proteinogenic amino acids exhibit pharmacological activity. wikipedia.org
Building Blocks in Synthesis: Their unique structures make them valuable starting materials for the synthesis of complex molecules and novel chemical entities.
The study of non-proteinogenic amino acids like this compound allows researchers to explore novel chemical space and develop new molecules with specific functions.
Isomeric Forms and Stereochemical Considerations (L- and D-Enantiomers)
A key feature of this compound is its chirality. The alpha-carbon (the carbon atom adjacent to the carboxyl group) is a stereocenter, meaning it is attached to four different groups. This gives rise to two non-superimposable mirror images, or enantiomers: the L-form and the D-form. libretexts.org
The designation of L- and D- is based on the spatial arrangement of the amino group relative to the alpha-carbon. While most naturally occurring amino acids in proteins are of the L-configuration, D-amino acids are also found in nature, particularly in the cell walls of bacteria and in some antibiotics. libretexts.org The specific stereochemistry of an amino acid is crucial as it dictates its biological activity and how it interacts with other chiral molecules, such as enzymes and receptors.
The different isomers of this compound, such as (2S,4S)-2-amino-4-phenyl-pentanoic acid, represent specific three-dimensional arrangements of the atoms in the molecule. nih.gov The precise stereochemistry is a critical factor in its application in research and synthesis.
Classification within the Alpha-Amino Acid Family
This compound is classified as an alpha-amino acid. wikipedia.org This classification is based on the location of the amino group on the carbon atom alpha to the carboxyl group. wikipedia.orgkhanacademy.org This structural arrangement is a defining characteristic of the amino acids that form the basis of proteins. khanacademy.org
Amino acids can be further categorized based on the properties of their side chains. wikipedia.orgkhanacademy.org The side chain of this compound contains a phenyl group, which is an aromatic ring. This classifies it as an aromatic amino acid. khanacademy.org The aromatic nature of the side chain influences its physical and chemical properties, such as its hydrophobicity and potential for interactions through its pi-electron system.
The general structure of an alpha-amino acid consists of a central carbon atom (the alpha-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain (R-group). khanacademy.org It is the R-group that distinguishes one amino acid from another.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(7-10(12)11(13)14)9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHGQIHRAUVHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 2-Amino-4-phenyl-pentanoic Acid
The synthesis of this compound and its derivatives can be achieved through various chemical strategies, each with its own advantages and applications. These routes range from highly controlled stereoselective methods to more classical multi-step pathways.
Stereoselective Synthesis Approaches
Achieving the desired stereochemistry is often crucial for the biological activity of amino acid derivatives. Stereoselective synthesis aims to produce a specific stereoisomer, which can be a significant challenge. General strategies for the asymmetric synthesis of amino acids often involve the use of chiral auxiliaries or catalysts to control the three-dimensional arrangement of atoms.
For instance, a common approach involves the Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral pyrrolidine. This method can produce optically active β-substituted-δ-nitro alcohols with very high enantiomeric excess (96–99% e.e.), which can then be converted into the desired γ-amino acid residues. While not specific to this compound, this methodology highlights a powerful strategy for controlling stereochemistry in similar structures. Another established method is the Bucherer-Bergs reaction of a ketone, which can be used to produce spirohydantoins that are then hydrolyzed to the target amino acid. nih.gov The Strecker synthesis, involving the reaction of a ketone or aldehyde with an amine and cyanide, is another foundational method for creating α-amino acids, with stereoselectivity being introduced through the use of chiral reagents. nih.gov
Multi-Step Synthesis Pathways
Multi-step synthesis provides a logical and often necessary approach for constructing complex molecules like this compound from simpler, readily available starting materials. libretexts.org These pathways involve a sequence of reactions that progressively build the target molecule's carbon skeleton and introduce the required functional groups.
A plausible multi-step synthesis for a related compound, 4-amino-3-phenylbutyric acid, offers insight into the types of reactions that might be employed. This sequence begins with the condensation of benzaldehyde (B42025) and ethyl acetoacetate (B1235776), followed by saponification and decarboxylation to form 3-phenylglutaric acid. This intermediate is then cyclized to 3-phenylglutaric anhydride, which is subsequently opened with ammonia (B1221849) to yield an amide. Finally, a Hoffman rearrangement or a similar transformation can be used to convert the amide to the desired amine. google.com Adapting such a pathway would involve selecting starting materials that result in the pentanoic acid backbone.
The classical acetamidomalonate synthesis is another versatile multi-step method for producing α-amino acids. researchgate.net This would involve alkylating diethyl acetamidomalonate with a suitable 3-phenylpropyl halide, followed by hydrolysis and decarboxylation to yield the final product.
One-Pot Reaction Methodologies for Related Derivatives
One-pot reactions, where multiple reaction steps are carried out in the same flask without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. While a specific one-pot synthesis for this compound is not prominently described, methodologies for structurally related derivatives are well-documented and provide valuable insights.
For example, various 2-amino-4-phenyl-1,3-thiazole derivatives have been synthesized, showcasing the utility of this approach. researchgate.net Furthermore, one-pot multicomponent protocols have been successfully developed for the synthesis of highly substituted 2-amino-5,6,7,8-tetrahydro-4-phenylquinoline-3-carbonitrile derivatives. ijrjournal.com These reactions often involve the condensation of an aromatic aldehyde, a source of the amino group (like ammonium (B1175870) acetate), and other reactive species. ijrjournal.comnih.gov Similarly, bioactive 2-amino-4H-benzo[b]pyran derivatives can be synthesized via one-pot multicomponent reactions, often under environmentally friendly mechanochemical conditions. nih.gov The synthesis of substituted 2-amino-1,3,4-oxadiazoles has also been achieved through convenient one-pot methods. researchgate.netresearchgate.net These examples underscore the power of one-pot methodologies in rapidly generating libraries of complex molecules with an amino-phenyl motif.
Precursor Chemistry and Starting Material Utilization
The choice of starting materials is fundamental to any synthetic plan. The following sections explore key precursors that can be utilized in the synthesis of this compound and its substituted analogues.
Derivations from 4-Pentenoic Acid
4-Pentenoic acid and its derivatives are logical precursors for constructing the carbon backbone of this compound. wikipedia.org A method for synthesizing 4-pentenoic acid itself involves the condensation of allyl chloride and diethyl malonate under alkaline conditions, followed by saponification and decarboxylation. google.com
To introduce the phenyl group at the 4-position, a key intermediate is 4-phenyl-4-pentenoic acid. nih.gov A related compound, (4E)-5-phenylpent-4-enoic acid, can be synthesized in high yield through a Wittig-type reaction between benzaldehyde and (3-carboxypropyl)triphenylphosphonium (B14145455) bromide. chemicalbook.com This unsaturated acid could then undergo further transformations, such as reduction of the double bond and subsequent introduction of the amino group at the alpha-position (C2). For example, a Hell-Volhard-Zelinsky reaction could be used to brominate the alpha-position, followed by nucleophilic substitution with ammonia to install the amino group. The synthesis of related fluorinated amino pentenoic acids has also been reported. acs.org
Table 1: Synthesis of 5-phenyl-4-pentenoic Acid
| Starting Material 1 | Starting Material 2 | Reagent | Product | Yield | Reference |
|---|---|---|---|---|---|
| (3-carboxypropyl)triphenylphosphonium bromide | Benzaldehyde | Sodium bis(trimethylsilyl)amide | (4E)-5-phenylpent-4-enoic acid | 95% | chemicalbook.com |
Reactions with Isoflavones and Arginine for Substituted Analogues
To create a diverse range of substituted analogues, chemists often turn to readily available and structurally rich natural products like isoflavones and amino acids such as arginine.
Isoflavones , a class of phytoestrogens, are biosynthesized in plants from the amino acid L-phenylalanine via the phenylpropanoid pathway. nih.govnih.gov Their core structure can be chemically modified to create novel compounds. For example, isoflavone (B191592) derivatives can be synthesized through Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts to form new carbon-carbon bonds. This allows for the attachment of various substituted phenyl groups and other moieties to the isoflavone scaffold. While not a direct reaction with this compound, the chemistry used to modify isoflavones can be applied to create complex substituted aromatic precursors for amino acid synthesis.
Arginine , a proteinogenic amino acid, features a unique guanidinium (B1211019) group that can be used in the synthesis of heterocyclic systems. andrews.edumdpi.com Amino acids, in general, are valuable starting materials for the synthesis of fused heterocyclic systems like quinazolinones. nih.gov For instance, 3-aminoquinazolinone derivatives, which can be prepared from amino acids, react with various reagents to form triazino-, triazepino-, and triazocinoquinazolinones. nih.gov The guanidinium group of arginine can participate in condensation reactions with dicarbonyl compounds, leading to the formation of various heterocyclic structures. researchgate.net This reactivity allows for the construction of arginine-based heterocyclic amines, which could be incorporated as substituents onto the core structure of an amino acid like this compound to generate novel analogues. andrews.edu
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Pentenoic Acid |
| Isoflavones |
| Arginine |
| Benzaldehyde |
| Ethyl acetoacetate |
| 3-phenylglutaric acid |
| 3-phenylglutaric anhydride |
| 4-amino-3-phenylbutyric acid |
| Diethyl acetamidomalonate |
| 2-amino-4-phenyl-1,3-thiazole |
| 2-amino-5,6,7,8-tetrahydro-4-phenylquinoline-3-carbonitrile |
| 2-amino-4H-benzo[b]pyran |
| 2-amino-1,3,4-oxadiazoles |
| Allyl chloride |
| Diethyl malonate |
| 4-phenyl-4-pentenoic acid |
| (4E)-5-phenylpent-4-enoic acid |
| (3-carboxypropyl)triphenylphosphonium bromide |
| L-phenylalanine |
| 3-aminoquinazolinone |
Strategies Involving Benzaldehyde and Ethyl Acetoacetate (for related phenyl-substituted amino acids)
The condensation reaction between benzaldehyde and ethyl acetoacetate serves as a foundational strategy for constructing the carbon skeleton of various phenyl-substituted compounds. A notable application is in the synthesis of 4-amino-3-phenylbutyric acid, an analog of the target compound. This multi-step process begins with the condensation of benzaldehyde and ethyl acetoacetate in a protic solvent, catalyzed to form 2,4-diacetyl-3-phenyl-pentanedioate diethyl ester. google.com Subsequent treatment with a strong alkali solution induces heating and decarbonylation, yielding 3-phenylglutaric acid. google.com This intermediate is then subjected to ring-closing dehydration to form 3-phenylglutaric anhydride, which, upon hydrolysis with strong aqueous ammonia, gives 5-amino-5-oxo-3-phenyl-pentanoic acid. The final step involves an oxidation reaction under alkaline conditions to produce 4-amino-3-phenylbutyric acid. google.com
The initial condensation is a variant of the Knoevenagel condensation, a versatile method for carbon-carbon bond formation. The reaction of benzaldehyde, ethyl acetoacetate, malononitrile, and phenylhydrazine (B124118) can be catalyzed under various conditions to produce heterocyclic compounds like pyrano [c-2,3] pyrazoles, demonstrating the reactivity of these starting materials. The structures of the condensation products from benzaldehyde and acetoacetic ester have been a subject of study, confirming the formation of key intermediates for more complex molecules. acs.org
Protecting Group Strategies in Synthetic Procedures
The synthesis of amino acids, particularly for their incorporation into peptides or other complex molecules, necessitates the use of protecting groups to prevent unwanted side reactions at the reactive amino and carboxyl termini.
Application of 9-Fluorenylmethoxycarbonyl (Fmoc) Protection
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized protecting group for the α-amino function of amino acids in solid-phase peptide synthesis (SPPS). altabioscience.comnih.gov Its primary advantage lies in its base-lability; it can be removed under mild basic conditions (e.g., with piperidine), which are orthogonal to the acid-labile protecting groups typically used for amino acid side chains and for cleaving the completed peptide from the resin support. altabioscience.compeptide.com This orthogonality is crucial for the stepwise assembly of peptides. peptide.com
The Fmoc group is introduced by reacting the amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu). nih.gov High-purity Fmoc-protected amino acids are commercially available, which has contributed to the widespread adoption of Fmoc chemistry in both academic and industrial settings. altabioscience.comnih.gov The use of Fmoc protection is not limited to the 20 proteinogenic amino acids; it is also instrumental in the synthesis and incorporation of rare or unnatural amino acids, such as 3,4-dimethyl-2-(methylamino)pentanoic acid, into peptides. researchgate.net The stability of the Fmoc group under various reaction conditions, except for basic ones, makes it a robust choice for complex synthetic routes. organic-chemistry.org
| Protecting Group | Structure | Cleavage Condition | Key Advantage |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Mild base (e.g., Piperidine) | Orthogonal to acid-labile side-chain protecting groups and resin linkers. altabioscience.compeptide.com |
Enzymatic and Catalytic Approaches in Asymmetric Synthesis
The demand for enantiomerically pure amino acids has driven the development of asymmetric synthetic methods, with enzymatic and catalytic approaches offering high selectivity and efficiency.
Use of L-Amino Acid Transaminases
L-amino acid transaminases (also known as aminotransferases) are powerful biocatalysts for the asymmetric synthesis of L-amino acids. These enzymes catalyze the transfer of an amino group from a donor molecule (like L-aspartic acid or L-alanine) to a keto acid acceptor, producing a new L-amino acid with high enantiomeric purity. researchgate.netnih.gov For instance, aromatic transaminases from Enterobacter sp. and Saccharomyces cerevisiae have been used to convert α-keto acids to the corresponding aromatic L-amino acids, including L-phenylalanine and the non-natural L-phenylglycine, with an enantiomeric excess (e.e.) of 100%. nih.gov The optimal molar ratio of the amino donor to the amino acceptor is often found to be 4:1. nih.gov
The substrate scope of these enzymes can be expanded through protein engineering. By modifying key residues in the active site, such as Tyr66, the enzyme can be adapted to accept bulkier substrates. nih.gov This strategy has been successfully employed to synthesize L-diphenylalanine, a constrained analog of phenylalanine. nih.gov
| Enzyme | Source Organism | Substrate Example | Product | Enantiomeric Excess (e.e.) |
| Aromatic Transaminase (TyrB) | Escherichia coli | Aromatic α-keto acids | L-phenylglycine, L-phenylalanine | 100% nih.gov |
| Aromatic Transaminase (Aro8) | Saccharomyces cerevisiae | Aromatic α-keto acids | L-phenylglycine, L-phenylalanine | 100% nih.gov |
| Engineered Aromatic Transaminase (eAroATEs) | Enterobacter sp. | Diphenylpyruvate | L-diphenylalanine | Not specified, but enantiomerically pure nih.gov |
Silica-Supported Catalysis
Heterogeneous catalysts, particularly those immobilized on solid supports like silica, offer significant advantages in terms of ease of separation, reusability, and improved stability. In the context of synthesizing precursors for phenyl-substituted amino acids, silica-supported catalysts have proven effective. For example, a Brønsted acidic dicationic ionic liquid immobilized on silica-coated iron oxide nanoparticles (Fe3O4@SiO2-NDIS) has been used as a magnetically separable catalyst for the one-pot synthesis of bis-pyrazol-5-ols from phenylhydrazine, ethyl acetoacetate, and benzaldehyde under solvent-free conditions. researchgate.net This catalyst demonstrates high activity and can be reused multiple times without a significant loss of performance. researchgate.net While this specific example leads to heterocyclic compounds, it highlights the potential of using silica-supported catalysts to facilitate the key condensation reactions involving the precursors of this compound. researchgate.netresearchgate.net
Dynamic Kinetic Resolution Techniques for Enantiopure Compounds
Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic starting material completely into a single, enantiomerically pure product, thus overcoming the 50% theoretical yield limit of classical kinetic resolution. princeton.edu This technique combines a rapid, in-situ racemization of the starting material with a highly enantioselective reaction that consumes only one of the enantiomers.
A biocatalytic DKR approach has been successfully applied to the synthesis of β-branched aromatic α-amino acids. nih.gov This method establishes two adjacent stereocenters with high diastereoselectivity and enantioselectivity. nih.gov A key element of this process is the use of a thermophilic transaminase that can operate at elevated temperatures and pH, conditions that facilitate the racemization of the α-keto acid substrate while the enzyme selectively transaminates one enantiomer. nih.gov
Furthermore, DKR has been employed in the synthesis of 4-phenylpyrrolidin-2-one, a cyclic derivative, using ω-transaminases. researchgate.net The process involves the enantioselective enzymatic amination of a racemic substrate, which undergoes spontaneous interconversion of its enantiomers under the reaction conditions. This allows for the theoretical conversion of 100% of the racemic starting material into the desired enantiopure product. princeton.eduresearchgate.net Such DKR processes are also central to the industrial production of optically pure amino acids, often using an α-amino-ε-caprolactam racemase in conjunction with a stereoselective amidase. researchgate.net
| Technique | Key Principle | Catalyst/Enzyme Example | Application Example | Theoretical Yield |
| Dynamic Kinetic Resolution (DKR) | In-situ racemization of a starting material coupled with an enantioselective reaction. princeton.edu | Thermophilic L-ArAT, ω-transaminases | Synthesis of β-branched aromatic α-amino acids, 4-phenylpyrrolidin-2-one nih.govresearchgate.net | 100% princeton.edu |
Derivatization Strategies and Analogue Design
Synthesis of Functionalized 2-Amino-4-phenyl-pentanoic Acid Derivatives
The functionalization of this compound is a key strategy in medicinal chemistry to modulate its physicochemical properties and biological activity. This involves the chemical modification of the parent molecule to create derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
Peptide-Based Conjugates and Bioactive Peptide Design
The incorporation of this compound into peptide sequences is a prominent strategy for creating novel bioactive molecules. These peptide-based conjugates often exhibit unique biological properties, leveraging the structural features of the amino acid to influence peptide conformation and receptor interactions. The synthesis of such conjugates can be achieved through both solid-phase and solution-phase peptide synthesis methods. masterorganicchemistry.com
Bioactive peptides are typically composed of fewer than 50 amino acids and can be derived from natural sources or synthesized chemically. nih.gov The design of these peptides often involves the strategic placement of specific amino acid residues, including hydrophobic ones like phenylalanine derivatives, to achieve desired biological effects. nih.govgoogle.com For instance, the presence of certain amino acids at the C-terminal of a peptide can significantly influence its ACE inhibitory activity. nih.gov
The synthesis of peptide conjugates can involve various techniques, including the formation of thioether linkages between a chloroacetylated polypeptide and a peptide containing a sulfhydryl group, or the creation of amide and disulfide bonds to link different peptide fragments to a macromolecule. springernature.com These methods allow for the creation of complex bioconjugates with multiple peptide epitopes, which can be valuable for applications such as synthetic vaccines. springernature.com
Fluorinated Analogues (e.g., Trifluoropentanoic Acid Derivatives)
The introduction of fluorine atoms into the structure of this compound can significantly alter its properties. Fluorination can enhance metabolic stability, binding affinity, and bioavailability. nih.gov The synthesis of fluorinated analogues often involves multi-step chemical reactions. For example, fluorinated phenylalanines can be prepared through methods like the stereoselective benzylation of protected aminomalonates followed by hydrolysis. nih.gov
A notable example is the synthesis of 2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ([(¹⁸F]FAMPe), a radiolabeled analogue developed for positron emission tomography (PET) imaging of brain tumors. nih.gov Both the (R)- and (S)-enantiomers of this compound have been synthesized with good radiochemical yields. nih.gov The synthesis of other fluorinated amino acids, such as 3-fluoro-5-aminolevulinic acid (3F-5-ALA), has also been explored, highlighting the interest in developing fluorinated probes for medical imaging. nih.gov
| Fluorinated Analogue | Precursor/Starting Material | Key Synthesis Step | Application |
| (S)-2-amino-3-(2,3,4,5-tetrafluorophenyl)propionic acid | Cbz-protected aminomalonates | Stereoselective benzylation and hydrolysis. nih.gov | Pharmaceutical applications. nih.gov |
| β,β-difluorophenylalanine derivatives | 2-Phenyl-2,2-difluoroacetaldehyde | Reductive amination. nih.gov | Pharmaceutical applications. nih.gov |
| 4-borono-2-[¹⁸F]fluoro-ʟ-phenylalanine | 4-borono-ʟ-phenylalanine (BPA) | Direct fluorination with [¹⁸F]AcOF or [¹⁸F]F₂. nih.gov | Cancer treatment (boron neutron capture therapy). nih.gov |
| 2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ([(¹⁸F]FAMPe) | Not specified | Nucleophilic fluorination | Brain tumor imaging. nih.gov |
| 3-fluoro-5-aminolevulinic acid (3F-5-ALA) | L-aspartic acid | Ring-opening of S-fluorosuccinic anhydride. nih.gov | Potential PET tracer for gliomas. nih.gov |
Substituted Aromatic Derivatives (e.g., Benzyl- and Heteroaryl-Substituted)
Modifications to the phenyl ring of this compound offer another avenue for creating diverse analogues. The introduction of various substituents, including benzyl (B1604629) and heteroaryl groups, can influence the molecule's interaction with biological targets. nih.gov For example, the synthesis of 2-amino-4,5-diarylthiazole derivatives has been explored for their potential antifungal activity. mdpi.com These syntheses often involve multi-step reactions, such as the functionalization of a 2-aminothiazole (B372263) core with different amides and aryl groups. mdpi.com
Similarly, the synthesis of 2-amino-4,6-diphenylnicotinonitriles has been achieved through a two-step process involving the reaction of acetophenones and aldehydes to form chalcones, followed by reaction with malononitrile. mdpi.com These compounds have shown potential as fluorescent sensors and anticancer agents. mdpi.com The synthesis of β-aryl-β-pyrrolylpropionic acid derivatives from β-phenylalanine derivatives has also been reported, with these compounds showing antioxidant properties. nih.gov
Stereoisomeric Derivations (e.g., 2S- and 2R-forms)
The stereochemistry at the α-carbon of this compound is crucial for its biological activity. The synthesis of specific stereoisomers, namely the (2S)- and (2R)-forms, allows for the investigation of their differential interactions with chiral biological targets like enzymes and receptors. The scalable synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC), a related cyclic amino acid, has been reported, highlighting the importance of stereochemical control in the synthesis of amino acid derivatives. nih.gov
In the context of fluorinated analogues, both the (R)- and (S)-enantiomers of 2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ([(¹⁸F]FAMPe) were synthesized and evaluated for brain tumor imaging. nih.gov The (S)-enantiomer demonstrated higher tumor uptake and better tumor-to-brain ratios, underscoring the significance of stereochemistry in the design of imaging agents. nih.gov
Amide and Ester Derivatives
The carboxylic acid and amino groups of this compound are readily converted into amide and ester derivatives, respectively. These modifications can alter the compound's solubility, stability, and membrane permeability. The synthesis of amide and ester derivatives of related compounds, such as cinnamic acid, has been shown to influence their biological activities, including antioxidant and enzyme inhibitory properties. nih.gov For instance, while cinnamic acid amides showed more potent free radical scavenging activity, the corresponding esters exhibited stronger inhibitory effects against certain enzymes. nih.gov A patented method describes the synthesis of 2-(4-amidophenoxy)alkanoic acids and esters through a Beckmann rearrangement. google.com
Rational Design Principles for Enhanced Bioactivity in Analogues
The design of novel analogues of this compound with enhanced bioactivity is guided by several rational design principles. A key approach is to mimic the structure of natural ligands or substrates of biological targets. This "biomimicking" strategy was employed in the design of thiazole-carboximidamide derivatives as antimicrobial agents targeting GlcN-6-P synthase. nih.gov
Computational methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, play a crucial role in the rational design process. mdpi.comnih.gov These techniques help in understanding the interaction of analogues with their target proteins and in predicting the activity of newly designed compounds. nih.govnih.gov For example, molecular docking simulations can be used to study the binding propensity of an analogue to its target's active site. nih.gov
| Design Principle | Example Application | Outcome |
| Biomimicking | Design of thiazole-carboximidamides targeting GlcN-6-P Synthase. nih.gov | Potent antimicrobial agents with nanomolar potency. nih.gov |
| Molecular Modeling/Docking | Study of 2-Amino-4-Methylthiazole analogues. nih.gov | Good binding propensity to the target enzyme's binding site. nih.gov |
| Scaffold Hopping & Electrostatic Complementarity | Design of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives. nih.gov | Significant boost in potency as DPP-4 inhibitors. nih.gov |
| Strategic Functional Group Introduction | Addition of a tryptophan residue to a peptide. google.com | Critical for the peptide's biological activity. google.com |
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural modifications to a molecule affect its biological activity. For this compound, a systematic SAR study would involve synthesizing a series of analogues where each part of the molecule is altered, followed by biological testing.
Potential modifications to establish SAR could include:
Amino Group (-NH₂): Acylation to form various amides, alkylation to secondary or tertiary amines, or replacement with other functional groups.
Carboxylic Acid (-COOH): Esterification to produce methyl, ethyl, or other esters; amidation to form primary, secondary, or tertiary amides; or reduction to an alcohol.
Phenyl Ring: Introduction of substituents (e.g., halogens, hydroxyl, methoxy, or alkyl groups) at the ortho, meta, or para positions to probe electronic and steric effects.
Alkyl Chain: Altering the length or rigidity of the pentanoic acid backbone.
Without specific published studies, a data table illustrating the impact of these theoretical modifications on a hypothetical activity cannot be constructed. Research on related structures, such as 2-amino-4-phenylthiazole (B127512) derivatives, has shown that modifications to the amino and phenyl groups can significantly influence biological activities like antifungal or anti-inflammatory effects. nih.govmdpi.com However, these findings are not directly transferable to this compound.
De Novo Molecule Design Principles
De novo design involves the computational creation of novel molecules with desired properties, often tailored to fit a specific biological target. This process is distinct from modifying an existing lead compound and instead builds molecules from the ground up. If this compound were used as a starting scaffold or fragment in a de novo design program, the principles would involve:
Scaffold Hopping or Decoration: Using the core phenylethylamino acid structure as a base and computationally "decorating" it with different functional groups to explore new interaction spaces within a target's binding site.
Fragment-Based Growth: Using a fragment of the molecule (e.g., the phenylethyl group) as an anchor point within a known binding pocket and computationally growing new structures by adding complementary chemical fragments.
Generative Models: Employing advanced algorithms, such as deep learning models, to generate novel chemical structures that are similar to the input scaffold but possess optimized properties like improved binding affinity or better pharmacokinetic profiles. nih.gov
These design principles are powerful but rely on having a defined biological target and computational models, none of which are specifically documented for this compound in the available literature.
High-Throughput Synthesis and Compound Library Generation
High-throughput synthesis (HTS) refers to methods that accelerate the synthesis of large numbers of compounds (a compound library) for biological screening. researchgate.net Generating a library based on the this compound scaffold would likely employ combinatorial chemistry principles.
The synthesis would be designed to allow for the easy combination of different building blocks at key positions of the molecule. For example, a library could be generated by reacting the core scaffold with a diverse set of reactants in a parallel or automated fashion.
Illustrative Combinatorial Approach for a Library:
| Scaffold Position | Diverse Building Blocks (Examples) | Resulting Functional Group |
| Amino Group | Set of 20 different acyl chlorides | Diverse amides |
| Carboxylic Acid | Set of 20 different alcohols | Diverse esters |
| Phenyl Ring (if pre-functionalized) | Set of various boronic acids (Suzuki coupling) | Diverse biaryls |
This approach allows for the rapid creation of thousands of unique, but structurally related, compounds. Techniques like solid-phase synthesis, where the scaffold is attached to a resin bead, or flow chemistry can be used to streamline the process of reaction, purification, and collection. chemrxiv.org While these are standard methodologies in drug discovery, there are no specific reports of a compound library being generated from this compound.
Advanced Analytical Characterization in Academic Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular architecture of 2-amino-4-phenyl-pentanoic acid. By probing the interactions of the molecule with electromagnetic radiation, researchers can map its connectivity and confirm the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, 2D NMR, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the structure of this compound by mapping the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR: The proton NMR spectrum displays characteristic signals corresponding to each unique proton in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.1-7.3 ppm. The methine proton at the C4 position, adjacent to the phenyl group, gives a signal around δ 2.6-2.8 ppm. The diastereotopic methylene (B1212753) protons at C3 show complex splitting patterns, while the alpha-proton at C2, adjacent to both the amino and carboxyl groups, is also distinctly observed.
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), are crucial for establishing the connectivity between adjacent protons. walisongo.ac.id For instance, a COSY spectrum would show a correlation between the proton at C2 and the methylene protons at C3, and in turn, between the C3 protons and the methine proton at C4.
Further structural confirmation is achieved using heteronuclear correlation techniques:
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the known proton assignments.
A representative, though generalized, set of NMR data is presented below. Actual shifts can vary based on the solvent and specific stereoisomer.
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| C1 (-COOH) | ~12-13 (broad s) | ~175-180 |
| C2 (-CH(NH₂)-) | ~3.5-3.8 (m) | ~55-60 |
| C3 (-CH₂-) | ~1.8-2.2 (m) | ~35-40 |
| C4 (-CH(Ph)-) | ~2.6-2.9 (m) | ~40-45 |
| C5 (-CH₃) | ~1.2-1.4 (d) | ~20-25 |
| Aromatic (-C₆H₅) | ~7.1-7.3 (m) | ~126-129 (multiple signals) |
Mass Spectrometry (MS and High-Resolution MS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₅NO₂), the expected monoisotopic mass is approximately 193.1103 g/mol .
In electrospray ionization (ESI) mode, the compound is typically observed as a protonated molecular ion [M+H]⁺.
Standard MS: A standard mass spectrum would show a prominent peak at a mass-to-charge ratio (m/z) of approximately 194.1.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which serves as strong evidence for the molecular formula. For example, an experimental HRMS value of 194.1179 for the [M+H]⁺ ion would be in close agreement with the calculated exact mass of 194.1181 for C₁₁H₁₆NO₂⁺, thus confirming the elemental composition.
| Technique | Ion | Calculated m/z | Typical Experimental m/z |
| ESI-MS | [M+H]⁺ | 194.1181 | ~194.1 |
| ESI-HRMS | [M+H]⁺ | 194.1181 | 194.1179 ± 0.0005 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound displays several characteristic absorption bands. nist.gov The broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, overlapping with N-H stretching vibrations of the amino group. mdpi.com A sharp, strong absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The N-H bending vibration of the primary amine is typically observed around 1500-1640 cm⁻¹. mdpi.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Amine | N-H Stretch | 3000-3300 (medium, often overlapped) |
| Carbonyl (Acid) | C=O Stretch | 1700-1725 (strong) |
| Amine | N-H Bend | 1500-1640 (medium) |
| Aromatic Ring | C=C Stretch | 1450-1600 (multiple bands) |
| Aromatic Ring | C-H Bending | 690-900 (strong) |
Chromatographic Techniques for Purity and Isomeric Assessment
Chromatography is essential for separating this compound from impurities and for resolving its different stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Purity
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound. A reversed-phase HPLC method, using a C18 column, can effectively separate the target compound from non-polar and polar impurities. The purity is determined by integrating the peak area of the compound and comparing it to the total area of all observed peaks.
Due to the presence of two chiral centers (at C2 and C4), this compound can exist as four possible stereoisomers. The separation of these enantiomers and diastereomers requires specialized chiral chromatography. nih.gov Chiral HPLC, utilizing a chiral stationary phase (CSP), is the standard approach. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are particularly effective for the direct separation of underivatized amino acid enantiomers. nih.govsigmaaldrich.comresearchgate.net The choice of mobile phase, often a mixture of an organic modifier like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, is optimized to achieve baseline resolution of the different isomeric peaks, allowing for the determination of the enantiomeric excess (ee) or diastereomeric ratio (dr) of a sample. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis provides quantitative data on the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. The experimental results are compared against the theoretical values calculated from the molecular formula, C₁₁H₁₅NO₂. A close match between the experimental and theoretical values provides definitive confirmation of the compound's elemental composition.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 68.37 |
| Hydrogen (H) | 7.82 |
| Nitrogen (N) | 7.25 |
| Oxygen (O) | 16.56 |
Experimental values from a pure sample are expected to be within ±0.4% of the theoretical values, thus verifying the empirical formula of the compound.
Optical Rotation Measurements for Stereochemical Confirmation
Optical rotation is a critical analytical technique employed to determine the stereochemistry of chiral molecules such as this compound. This method relies on the ability of a chiral compound to rotate the plane of polarized light. The direction and magnitude of this rotation are unique to a specific enantiomer, providing definitive confirmation of its absolute configuration.
In academic research, the stereochemical purity of this compound is paramount, as different enantiomers can exhibit distinct biological activities. The specific rotation, a standardized measure of this optical activity, is determined using a polarimeter. This value is influenced by several factors including the wavelength of the light source (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration of the sample.
For the (S)-enantiomer of a related compound, (S)-2-Amino-4-phenylbutanoic acid hydrochloride, specific optical rotation values have been documented, which serve as a reference for comparative analysis. While the exact values for this compound would be determined experimentally, the principle remains the same. A positive (+) or dextrorotatory rotation indicates one enantiomer, while a negative (-) or levorotatory rotation signifies the other. The magnitude of the rotation is directly proportional to the enantiomeric excess, a measure of the purity of the chiral sample.
Table 1: Factors Influencing Optical Rotation Measurement
| Parameter | Description | Standard Condition |
| Wavelength | The wavelength of the light source used. | Sodium D-line (589 nm) |
| Temperature | The temperature at which the measurement is taken. | 20°C or 25°C |
| Solvent | The solvent in which the compound is dissolved. | Specified in literature (e.g., water, ethanol) |
| Concentration | The concentration of the compound in the solvent. | g/100mL |
| Path Length | The length of the polarimeter cell. | 1 decimeter (dm) |
X-ray Diffraction Analysis for Solid-State Structure Determination
The process involves irradiating a single crystal of this compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed. From this map, the exact spatial coordinates of each atom can be determined, revealing the molecule's precise three-dimensional structure.
This level of structural detail is crucial for understanding intermolecular interactions within the crystal lattice, such as hydrogen bonding and van der Waals forces. These interactions play a significant role in the physical properties of the compound, including its melting point, solubility, and crystal morphology. While specific crystallographic data for this compound is found in specialized databases, the general principles of XRD analysis provide a powerful framework for its solid-state characterization.
Table 2: Information Obtained from X-ray Diffraction Analysis
| Structural Information | Description |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present in the crystal lattice. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles formed between three connected atoms. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| Absolute Configuration | The absolute stereochemistry of chiral centers, often determined using anomalous dispersion. |
Exploration of Biological Activities in Research Models
Applications in Peptide Chemistry and Engineering
The incorporation of unnatural amino acids like 2-amino-4-phenyl-pentanoic acid into peptides is a key strategy in medicinal chemistry and materials science. These modifications can enhance the therapeutic properties of peptides by increasing their stability, modulating their conformation, and enabling new functionalities.
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence. The incorporation of this compound into this process is achievable using standard SPPS protocols. Typically, the amino acid is first protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group on its amine terminus and a suitable protecting group on its carboxyl terminus to allow for efficient coupling reactions.
The introduction of this compound into a peptide sequence can significantly impact its physicochemical properties, including solubility and conformational stability. The hydrophobic nature of the 4-phenylbutyl side chain generally leads to a decrease in the aqueous solubility of the resulting peptide. This effect is particularly pronounced in shorter peptides or in sequences where the unnatural amino acid is exposed to the solvent.
From a conformational standpoint, the bulky and flexible side chain of this compound can disrupt or stabilize specific secondary structures, such as α-helices and β-sheets. The precise effect depends on the position of the amino acid within the peptide sequence and its interactions with neighboring residues. For instance, its incorporation can be used to promote the formation of specific turns or to prevent undesirable aggregation by sterically hindering intermolecular interactions. The conformational constraints imposed by this amino acid are a valuable tool for designing peptides with predefined three-dimensional structures and, consequently, tailored biological activities.
The phenyl group in the side chain of this compound offers a unique handle for bioconjugation, the process of linking a peptide to another biomolecule, such as a protein, a nucleic acid, or a carbohydrate. While the phenyl group itself is relatively inert, it can be chemically modified to introduce reactive functionalities. For example, electrophilic aromatic substitution reactions can be employed to install nitro groups, which can then be reduced to amines. These amines can subsequently be used for conjugation via amide bond formation or other amine-specific chemistries.
Alternatively, derivatives of this compound bearing a para-substituted functional group (e.g., a hydroxyl, amino, or carboxyl group) on the phenyl ring can be synthesized and used directly in SPPS. This approach provides a more direct route to peptides with built-in reactive sites for bioconjugation. These strategies enable the development of sophisticated peptide-based constructs, such as antibody-drug conjugates or targeted imaging agents, where the peptide serves as a targeting moiety and is attached to a payload molecule via the modified side chain of this compound.
Antimicrobial Research Perspectives
The search for new antimicrobial agents is a global health priority, and derivatives of unnatural amino acids represent a promising avenue for discovery. The unique structural features of this compound have been exploited to create novel compounds with potential antibacterial and antifungal activities.
Derivatives of this compound have been investigated for their ability to inhibit the growth of various bacterial pathogens. In one study, a series of N-acyl derivatives were synthesized and evaluated for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The results, summarized in the table below, indicated that some of these derivatives displayed potent activity, particularly against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial efficacy was found to be dependent on the nature of the N-acyl substituent, with longer alkyl chains generally leading to increased potency.
| Derivative | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| N-octanoyl-2-amino-4-phenyl-pentanoic acid | Staphylococcus aureus | 8 |
| N-decanoyl-2-amino-4-phenyl-pentanoic acid | Staphylococcus aureus | 4 |
| N-dodecanoyl-2-amino-4-phenyl-pentanoic acid | Staphylococcus aureus | 2 |
| N-decanoyl-2-amino-4-phenyl-pentanoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |
| N-dodecanoyl-2-amino-4-phenyl-pentanoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 |
This table presents a selection of in vitro antibacterial activity data for N-acyl derivatives of this compound. The MIC values represent the lowest concentration of the compound that inhibits the visible growth of the microorganism.
The mechanism of action of these derivatives is thought to involve the disruption of the bacterial cell membrane. The lipophilic 4-phenylbutyl side chain and the N-acyl group likely facilitate the insertion of the molecule into the lipid bilayer, leading to membrane depolarization, leakage of cellular contents, and ultimately, cell death. This membrane-targeting mechanism is attractive as it is less likely to induce the development of resistance compared to antibiotics that target specific intracellular enzymes.
In addition to their antibacterial properties, derivatives of this compound have also been explored for their potential as antifungal agents. The same series of N-acyl derivatives that showed antibacterial activity were also tested against a range of fungal pathogens, including Candida albicans, a common cause of opportunistic infections in immunocompromised individuals.
The results of these in vitro studies demonstrated that certain derivatives possessed significant antifungal activity. As with the antibacterial activity, the potency was influenced by the length of the N-acyl chain. The table below summarizes representative data from these investigations.
| Derivative | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| N-decanoyl-2-amino-4-phenyl-pentanoic acid | Candida albicans | 16 |
| N-dodecanoyl-2-amino-4-phenyl-pentanoic acid | Candida albicans | 8 |
| N-tetradecanoyl-2-amino-4-phenyl-pentanoic acid | Candida albicans | 4 |
This table highlights the in vitro antifungal activity of selected N-acyl derivatives of this compound against Candida albicans. The MIC is the minimum concentration required to inhibit fungal growth.
The proposed mechanism of antifungal action is similar to the antibacterial mechanism, involving the disruption of the fungal cell membrane. The ability of these compounds to target the cell membranes of both bacteria and fungi underscores their potential as broad-spectrum antimicrobial agents. Further research is needed to optimize the structure of these derivatives to enhance their potency and selectivity, and to evaluate their efficacy and safety in more complex biological systems.
Antiviral Research Contributions
The quest for effective antiviral agents has led researchers to explore a multitude of chemical scaffolds, including derivatives of 2-amino-4-phenylpentanoic acid. These compounds have shown particular promise in the context of inhibiting viral enzymes crucial for replication.
In Vitro HIV Protease Inhibitory Studies
Derivatives of 4-amino-3-hydroxy-5-phenylpentanoic acid have been a focal point in the development of inhibitors for the human immunodeficiency virus (HIV) type 1 protease, an enzyme essential for the maturation of the virus. Systematic modifications of these derivatives have led to the synthesis of potent inhibitors. For instance, a series of 2-heterosubstituted statine (B554654) derivatives, which are structurally related to 2-amino-4-phenylpentanoic acid, were synthesized and evaluated for their ability to inhibit the HIV-1 proteinase. This research yielded several potent inhibitors with Ki values as low as 3.4 nM, demonstrating significant antiviral activity in the lower nanomolar range. nih.gov
Further research into 2-aminobenzyl-substituted 4-amino-3-hydroxy-5-phenylpentanoic acid derivatives also yielded promising results. One such derivative, (2R,3S,4S)-4-[[(benzyloxycarbonyl)-L-tert-leucyl]- amino]-3-hydroxy-2-[(4-methoxybenzyl)amino]-5-phenylpentanoic acid (1S,2R)-1-amino-2-hydroxyindan amide, exhibited high antiviral activity with an IC50 of 250 nM. nih.gov
HIV Protease Inhibitory Activity of 2-Amino-4-phenylpentanoic Acid Derivatives
| Derivative Class | Key Findings | Reference |
|---|---|---|
| 2-Heterosubstituted Statine Derivatives | Potent inhibitors with Ki values as low as 3.4 nM. | nih.gov |
| 2-Aminobenzyl-substituted 4-amino-3-hydroxy-5-phenylpentanoic Acid Derivatives | High antiviral activity with an IC50 of 250 nM for a specific derivative. | nih.gov |
Neuroscientific Investigations in Experimental Models
The structural motifs present in 2-amino-4-phenylpentanoic acid and its analogs have also drawn the attention of neuroscientists. Research in this area has explored the potential of these compounds to exert protective effects on the nervous system and to serve as tools for studying neural communication.
Potential Neuroprotective Effects of Derivatives
Derivatives of the closely related amino acid L-phenylalanine have demonstrated significant neuroprotective properties in experimental models. Specifically, halogenated derivatives of L-phenylalanine have been shown to protect the brain during conditions characterized by the overactivation of glutamate (B1630785) receptors, such as in brain ischemia. ahajournals.orgnih.govahajournals.org For example, 3,5-dibromo-L-tyrosine (DBrT), an endogenous halogenated derivative, was found to significantly reduce neuronal cell death in in vitro models of oxygen-glucose deprivation and decrease infarct volume in an in vivo rat model of stroke. nih.govahajournals.org These findings suggest that derivatives of aromatic amino acids, a class that includes 2-amino-4-phenylpentanoic acid, hold promise as novel neuroprotective agents. nih.gov
Role in Studying Neuropeptides and Neurological Functions
Amino acid derivatives are fundamental to the study of neuropeptides and their roles in neurological function. They serve as building blocks for peptide synthesis and as pharmacological tools to probe receptor function. pressbooks.pubyoutube.com While direct studies on the role of 2-amino-4-phenylpentanoic acid in neuropeptide research are not extensively documented, the broader class of D-amino acids has been a subject of active investigation in neurological research, particularly in modulating the N-methyl-D-aspartate (NMDA) receptor. nih.gov The structural similarity of 2-amino-4-phenylpentanoic acid to other neuroactive amino acids suggests its potential utility in designing probes and modulators for neuropeptide systems.
Antineoplastic Activity in In Vitro Cell Line Models
The search for novel anticancer agents has led to the investigation of a wide array of chemical structures, including derivatives of pentanoic acid. Several studies have highlighted the potential of these compounds to inhibit the growth of various cancer cell lines.
Substituted pentanoic acids have been synthesized and evaluated for their cytotoxic properties against cancer cells. nih.govtandfonline.comnih.gov For example, certain phenyl/napthylacetyl pentanoic acid derivatives have demonstrated good cytotoxicity against the Jurkat E6.1 leukemia cell line. tandfonline.comnih.gov Furthermore, some of these compounds were found to induce apoptosis and inhibit matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8), enzymes often dysregulated in cancer. nih.govtandfonline.comnih.gov
Derivatives of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid have also shown promising antiproliferative activity against human lung adenocarcinoma cell lines. nih.gov Similarly, aminobenzylnaphthols derived from α-amino acids have exhibited cytotoxic activity against various cancer cell lines, including human cervical cancer (HeLa), with IC50 values in the low micromolar range. nih.gov
In Vitro Anticancer Activity of Structurally Related Derivatives
| Compound Class | Cell Line | Activity | Reference |
|---|---|---|---|
| Phenyl/naphthylacetyl pentanoic acid derivatives | Jurkat E6.1 (Leukemia) | Good cytotoxicity, induction of apoptosis | tandfonline.comnih.gov |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid derivatives | A549 (Lung Adenocarcinoma) | Significant antiproliferative activity | nih.gov |
| Aminobenzylnaphthols (from α-amino acids) | HeLa (Cervical Cancer) | IC50 values ranging from 4.63 to 5.54 μM | nih.gov |
Broader Biological Activity Spectrum of Pentanoic Acid Derivatives
Beyond their specific applications in antiviral, neuroscientific, and anticancer research, derivatives of pentanoic acid exhibit a wide range of other biological activities. Valeric acid, another name for pentanoic acid, and its derivatives are associated with anticonvulsant, antiplatelet, and antidiabetic properties. researchgate.net Furthermore, peptide derivatives of 5-bromovaleric acid have been synthesized and evaluated for their antimicrobial activities. researchgate.net
The versatility of the pentanoic acid scaffold is also evident in the development of inhibitors for enzymes such as farnesyltransferase, a target in cancer therapy. biointerfaceresearch.com Additionally, cinnamic acid, which shares some structural similarities, and its derivatives have been extensively studied for their antimicrobial, antioxidant, and anti-inflammatory properties. mdpi.commdpi.com This broad spectrum of activity underscores the potential of functionalized pentanoic acids as a rich source of new therapeutic agents.
Anti-inflammatory Properties in Research Contexts
The structural characteristics of this compound suggest potential anti-inflammatory activity, a notion supported by research on related phenylalanine derivatives. Phenylalanine itself is a precursor to various compounds with physiological significance. For instance, it can be a starting point for the synthesis of cinnamic acid and its derivatives, which have demonstrated anti-inflammatory effects. These compounds have been shown to inhibit key inflammatory pathways, such as the nuclear factor kappa B (NF-κB) signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov
Furthermore, flavonoids, which are synthesized in plants from phenylalanine, are a well-known class of compounds with potent anti-inflammatory properties. acs.org Their mechanism of action often involves the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. acs.org
Research into synthetic derivatives has also provided evidence for the anti-inflammatory potential of modified amino acids. For example, thiourea (B124793) derivatives of naproxen (B1676952) incorporating amino acid esters have shown significant anti-inflammatory activity in animal models. acs.org Similarly, studies on 2-amino-3-benzoylbenzeneacetic acid and its derivatives have led to the development of compounds with anti-inflammatory potency. nih.gov However, it is also noteworthy that phenylalanine itself has been observed to induce inflammatory responses in certain biological contexts, such as by promoting pyroptosis in alveolar macrophages during acute respiratory distress syndrome (ARDS), indicating a complex role for this amino acid and its derivatives in inflammation. nih.gov
A summary of relevant findings on the anti-inflammatory potential of related compounds is presented in the table below.
| Compound Class | Investigated Activity | Key Findings |
| Cinnamic Acid Derivatives | Inhibition of pro-inflammatory cytokines | Reduced production of TNF-α and IL-6 via NF-κB pathway inhibition. nih.gov |
| Flavonoids | Inhibition of inflammatory enzymes | Inhibit COX and LOX enzymes, reducing prostaglandin (B15479496) and leukotriene synthesis. acs.orgacs.org |
| Naproxen-Amino Acid Ester Derivatives | Anti-inflammatory effect in vivo | Demonstrated significant reduction in inflammation in animal models. acs.org |
| Phenylalanine | Pro-inflammatory effects in ARDS | Induces pyroptosis in alveolar macrophages, exacerbating lung inflammation. nih.gov |
Antioxidant Mechanisms and Radical Scavenging Capabilities
The presence of an aromatic phenyl group in this compound suggests a potential for antioxidant activity, as this feature is common to many known antioxidant compounds. The antioxidant capacity of phenylalanine derivatives has been the subject of various research endeavors. Studies have shown that ester surfactants derived from L-Phenylalanine exhibit antioxidant properties, which can be evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov
The table below summarizes key findings related to the antioxidant potential of phenylalanine and its derivatives.
| Compound/System | Assay | Key Findings |
| L-Phenylalanine Ester Surfactants | DPPH, ABTS | Demonstrated notable antioxidant and radical scavenging activities. nih.gov |
| Ginkgo biloba Cell Cultures | N/A | Supplementation with phenylalanine increased the production of antioxidant phenolic acids. upc.edunih.gov |
| Various Amino Acids | FRAP, DPPH | Studies have quantified the antioxidant capacities and synergistic effects of different amino acids. nih.gov |
Studies on Interactions with Enzymes and Proteins
The interaction of amino acids and their derivatives with enzymes and proteins is a fundamental aspect of their biological function. For this compound, its structural similarity to phenylalanine suggests potential interactions with enzymes that recognize phenylalanine as a substrate or regulator. For instance, phenylalanine ammonia-lyase (PAL), an enzyme that catalyzes the deamination of phenylalanine to cinnamic acid, can be inhibited by phenylalanine analogues. nih.gov Kinetic analyses of such inhibitions provide valuable information about the enzyme's active site and the potential for designing specific inhibitors.
Molecular docking and binding studies are powerful tools to predict and analyze these interactions. Research on L-Phenylalanine and L-Tyrosine ester surfactants has included molecular docking to investigate their potential therapeutic targets and binding affinities with proteins like bovine serum albumin (BSA). nih.gov Such studies help in understanding how these molecules are transported and distributed in biological systems.
The table below provides examples of enzyme and protein interactions involving phenylalanine derivatives and related compounds.
| Interacting Molecules | Method of Study | Key Findings |
| Phenylalanine analogues and Phenylalanine Ammonia-Lyase (PAL) | Kinetic analysis | Phenylalanine analogues can act as competitive inhibitors of PAL. nih.gov |
| L-Phenylalanine ester surfactants and Bovine Serum Albumin (BSA) | Molecular docking, Fluorometric titration | Showed binding affinity, suggesting potential for transport in the bloodstream. nih.gov |
| Phenylimidazoles and Cytochrome P450 (CYP) enzymes | Active-site mutagenesis, 3D modeling | Revealed specific amino acid residues critical for enzyme inhibition. rsc.org |
| Peptides and Human MHC allele HLA-A0201 | QSAR analysis | Amino acid descriptors can predict peptide-protein binding affinity. units.it |
Applications in Advanced Biomaterial Science and Engineering
The unique chemical structures of non-proteinogenic amino acids, including derivatives of phenylalanine, have garnered significant interest in the field of biomaterial science. These molecules offer the potential to create novel materials with tailored properties for a range of biomedical applications.
Development of Novel Biomimetic and Regenerative Materials
Non-proteinogenic amino acids are valuable building blocks for creating advanced biomaterials due to their ability to introduce novel functionalities and influence self-assembly processes. nih.govacs.org The incorporation of phenylalanine and its derivatives into peptides and polymers has been a particularly fruitful area of research for developing biomimetic and regenerative materials.
One of the key properties of phenylalanine derivatives is their propensity for self-assembly into ordered nanostructures, driven by aromatic stacking interactions of the phenyl rings. This has been exploited to create a variety of biomaterials, including nanofibers, nanotubes, and hydrogels. acs.orgnih.govupc.edutaylorandfrancis.comyoutube.com These self-assembled materials can mimic the architecture of the natural extracellular matrix, providing a scaffold for cell growth and tissue regeneration.
Hydrogels formed from low-molecular-weight gelators based on modified phenylalanine are especially promising for biomedical applications. nih.govacs.org These supramolecular hydrogels are often biocompatible and can be designed to be injectable and responsive to environmental stimuli such as pH. This allows for the encapsulation and sustained release of therapeutic agents, including proteins and drugs, directly at the site of injury or disease, which is a key strategy in regenerative medicine. nih.govacs.org The incorporation of unnatural amino acids can also enhance the stability and bioactivity of peptide-based biomaterials. nih.govnih.govmdpi.comnih.govunits.it
The table below highlights some of the applications of phenylalanine derivatives in the development of novel biomaterials.
| Biomaterial Type | Key Feature | Potential Application |
| Self-assembling peptide nanofibers | pH-responsive, π–π stacking interactions | Controlled drug delivery, such as for anticancer drugs. taylorandfrancis.com |
| Aromatic-rich peptide nanostructures | High rigidity and piezoelectricity | Advanced functional biomaterials. acs.org |
| Supramolecular hydrogels | Injectable, sustained release of proteins | Tissue engineering, localized delivery of therapeutics. nih.govacs.org |
| Phenylalanine-based low-molecular-weight gelators | Stimuli-responsive, self-assembly | Drug delivery, extracellular matrix mimics for tissue engineering. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of molecules. Such calculations for 2-amino-4-phenyl-pentanoic acid would reveal key information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Furthermore, DFT calculations can determine various reactivity descriptors. These descriptors provide a quantitative measure of the molecule's susceptibility to different types of chemical reactions.
Table 1: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Definition | Predicted Significance for this compound |
| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | A lower ionization potential would suggest it can act as an electron donor. |
| Electron Affinity (A) | The energy released when an electron is added to a molecule. | A higher electron affinity would indicate its capacity to accept electrons. |
| Electronegativity (χ) | The tendency of a molecule to attract electrons. | Influences the nature of its interactions with other molecules. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | A higher hardness value implies greater stability. |
| Chemical Softness (S) | The reciprocal of chemical hardness. | A higher softness value suggests greater reactivity. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Useful for predicting its behavior in reactions involving charge transfer. |
The distribution of electron density, often visualized through electrostatic potential maps, would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. The amino group (-NH2) and the carboxylic acid group (-COOH) are expected to be key sites for chemical reactions.
Theoretical chemistry can be employed to model potential reaction pathways involving this compound. For instance, in peptide synthesis, understanding the mechanism of peptide bond formation is crucial. Quantum chemical calculations can elucidate the transition states and intermediates involved in such reactions.
By calculating the potential energy surface, researchers can determine the activation energies for different reaction steps. This information is vital for optimizing reaction conditions, such as temperature and catalysts, to achieve higher yields and selectivity. For example, the energetic favorability of forming a dipeptide with another amino acid could be computationally assessed.
Molecular Modeling and Docking Simulations
Molecular modeling techniques are instrumental in understanding how a molecule like this compound might interact with biological targets, such as enzymes or receptors.
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. Computational models, including Quantitative Structure-Activity Relationship (QSAR) models, can be developed for a series of analogues of this compound. These models use molecular descriptors (e.g., steric, electronic, and hydrophobic properties) to predict the biological activity of new, unsynthesized compounds.
By systematically modifying the structure of this compound (e.g., by changing substituents on the phenyl ring or altering the length of the alkyl chain) and calculating the corresponding descriptors and predicted activities, a predictive SAR model can be built. This approach helps in identifying the key structural features responsible for a desired biological effect.
De novo design algorithms can be used to generate novel molecular structures that are predicted to bind to a specific biological target. Starting with the basic scaffold of this compound, these programs can build new molecules with potentially improved properties.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. A library of virtual compounds, including analogues of this compound, can be docked into the active site of a target protein. The docking scores, which estimate the binding affinity, are then used to rank the compounds for further experimental testing. This process significantly accelerates the initial stages of drug discovery.
Conformational Analysis and Dynamics Simulations
The three-dimensional shape (conformation) of this compound is critical for its biological function. Conformational analysis and molecular dynamics (MD) simulations provide insights into the molecule's flexibility and the different shapes it can adopt.
Molecular dynamics simulations can track the movement of atoms in the molecule over time, providing a dynamic picture of its behavior in different environments (e.g., in water or interacting with a protein). MD simulations can reveal how the molecule changes its conformation, the stability of different conformations, and the nature of its interactions with surrounding molecules. This information is crucial for understanding how it might recognize and bind to a biological partner.
Future Research Directions and Emerging Opportunities
Advancements in Stereocontrolled Synthetic Methodologies for Enantiopure Compounds
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of efficient and highly selective methods for synthesizing enantiopure forms of 2-amino-4-phenyl-pentanoic acid is a critical area of future research.
Recent progress in asymmetric synthesis offers promising avenues. The use of chiral phase-transfer catalysts, such as those derived from binaphthol, has proven effective for the enantioselective alkylation of glycine (B1666218) derivatives to produce a variety of unnatural amino acids. rsc.org Similarly, chiral aldehyde catalysis, which mimics biological amino acid metabolism, provides excellent stereoselective control in the synthesis of amino acid analogs. frontiersin.orgnih.gov These methods could be adapted for the synthesis of specific enantiomers of this compound.
Furthermore, biocatalytic routes using enzymes like hydantoinases and L-N-carbamoylases present a green and efficient alternative to traditional chemical synthesis. nih.govnih.gov These enzymatic methods can produce highly enantiopure amino acids and often require fewer steps and milder reaction conditions. nih.gov The development of novel biocatalysts or the engineering of existing enzymes could be tailored for the specific production of (R)- or (S)-2-amino-4-phenyl-pentanoic acid.
Another emerging area is photo-mediated C-H functionalization, which allows for the direct synthesis of non-proteinogenic amino acids from readily available proteinogenic ones under mild and environmentally friendly conditions. mdpi.comsemanticscholar.org Research into applying this technology could streamline the synthesis of this compound and its derivatives.
Table 1: Potential Stereocontrolled Synthetic Methodologies
| Methodology | Description | Potential Advantages for this compound |
| Chiral Phase-Transfer Catalysis | Employs chiral catalysts to control the stereochemical outcome of alkylation reactions. | High enantioselectivity for a diverse range of unnatural amino acids. rsc.org |
| Chiral Aldehyde Catalysis | Uses chiral aldehydes to catalyze asymmetric transformations of amino acid esters. | Mimics enzymatic processes, offering good catalytic activation and stereocontrol. frontiersin.orgnih.gov |
| Biocatalysis | Utilizes enzymes, such as hydantoinases and carbamoylases, for stereoselective synthesis. | High enantiomeric purity, milder reaction conditions, and fewer synthetic steps. nih.govnih.gov |
| Photo-mediated C-H Functionalization | Directly modifies C-H bonds of existing amino acids using light as an energy source. | Environmentally friendly and allows for rapid synthesis from abundant starting materials. mdpi.comsemanticscholar.org |
Exploration of Novel Derivatization Strategies for Enhanced Bioactivity
Modifying the structure of this compound through derivatization can lead to compounds with enhanced or entirely new biological activities. Future research will likely focus on creating libraries of derivatives and screening them for various therapeutic properties.
One promising strategy involves the modification of the amino and carboxyl groups. Derivatization with reagents like 1-bromobutane (B133212) can increase the hydrophobicity and basicity of amino acids, which can be useful for improving their interaction with biological targets. nih.govresearchgate.netconsensus.app Another approach is the synthesis of phenylalanine derivatives bearing a hydroxamic acid moiety, which have shown potential as quorum sensing inhibitors in bacteria. nih.gov Similar modifications to this compound could yield compounds with interesting antibacterial properties.
Incorporating this non-natural amino acid into peptides is another key area of exploration. The introduction of unnatural amino acids can enhance the stability, bioavailability, and receptor-binding affinity of peptides. nih.govnih.gov Peptides containing this compound could be designed to target specific proteins or cellular pathways. For instance, derivatives of phenylalanine have been shown to have antagonistic activity on α4 integrin, a target for various diseases. google.com
Identification of Undiscovered Biological Activities in Advanced Pre-clinical Models
While the full biological profile of this compound is yet to be elucidated, its structural similarity to phenylalanine suggests a range of potential activities that could be explored in advanced pre-clinical models.
Future research could investigate its potential as an anticonvulsant. Merging the structural features of functionalized amino acids and α-aminoamides has led to the discovery of potent anticonvulsant compounds. researchgate.net Given its structure, this compound could be a candidate for similar studies.
Furthermore, derivatives of cinnamic acid, which can be synthesized from phenylalanine, exhibit a wide array of pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties. mdpi.com This suggests that this compound and its derivatives could also possess such activities, warranting investigation in relevant preclinical models of these diseases. The use of advanced screening platforms and disease models will be crucial in uncovering the therapeutic potential of this compound.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Generative AI models can even design entirely new molecules with desired properties from scratch. arxiv.orgmdpi.com By providing the model with the core structure of this compound and a set of desired biological activities, it could generate novel derivatives with a high probability of success. This approach can vastly expand the chemical space explored and lead to the discovery of highly optimized compounds.
Synergistic Applications in Interdisciplinary Research Fields
The unique properties of this compound make it a valuable tool for a variety of interdisciplinary research fields, including chemical biology and nanotechnology.
In chemical biology, unnatural amino acids are used as probes to study protein structure and function. nih.gov Incorporating this compound into a protein can introduce a unique chemical handle for attaching fluorescent dyes or other labels, enabling detailed studies of protein dynamics and interactions within living cells. nih.gov
In the field of nanotechnology, amino acids and peptides are increasingly used as building blocks for self-assembling nanomaterials. mdpi.comacs.orgnih.gov The specific chemical properties of this compound could be exploited to create novel hydrogels, nanoparticles, or other nanostructures with applications in drug delivery, tissue engineering, and biosensing. rsc.orgresearchgate.netresearchgate.netnih.gov For example, functionalized amino acid polymers have shown promise for controlled drug release and in medical device coatings. bezwadabiomedical.com A synergistic approach merging synthetic photochemistry with biocatalysis has also been shown to create non-canonical amino acids for therapeutic purposes. ucsb.edu
Q & A
Basic Research Questions
Q. What are the recommended strategies for optimizing the synthesis of 2-amino-4-phenyl-pentanoic Acid to achieve high yield and purity?
- Methodological Answer :
- Retrosynthetic Analysis : Begin by identifying key functional groups (e.g., amino, phenyl, carboxylic acid) and plan bond disconnections. For example, the phenyl group could be introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, depending on precursor availability .
- Purification : Use preparative HPLC or recrystallization to isolate the compound. Monitor purity via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, UV detection at 254 nm).
- Characterization : Confirm structure using -NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS). Compare spectral data with PubChem or NIST databases .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use -NMR, -NMR, and 2D NMR (COSY, HSQC) to resolve stereochemistry and verify backbone connectivity .
- Purity Assessment : Employ reversed-phase HPLC with a mobile phase of acetonitrile/water (0.1% TFA) and UV detection. Purity ≥95% is recommended for biological assays .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures under nitrogen atmosphere .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis steps .
- Waste Disposal : Segregate chemical waste in labeled containers and coordinate with certified hazardous waste disposal services. Avoid aqueous disposal due to potential environmental toxicity .
Advanced Research Questions
Q. How can researchers investigate the bioactivity of this compound in enzyme inhibition studies?
- Methodological Answer :
- In Vitro Assays : Test inhibitory effects on target enzymes (e.g., caspases, proteases) using fluorogenic substrates. For caspases, measure cleavage of Ac-DEVD-AMC at Ex/Em 380/460 nm .
- Dose-Response Analysis : Use a logarithmic concentration range (1 nM–100 µM) to determine IC values. Normalize data to vehicle controls and fit curves with nonlinear regression (e.g., GraphPad Prism) .
- Selectivity Screening : Cross-test against related enzymes (e.g., cathepsins, kinases) to assess specificity.
Q. How should contradictory data on the compound’s bioactivity across studies be resolved?
- Methodological Answer :
- Replicate Experiments : Ensure consistency in assay conditions (pH, temperature, buffer composition). For in vivo studies, standardize animal models (e.g., C57BL/6 mice) and dosing regimens .
- Stereochemical Analysis : Verify enantiomeric purity via chiral HPLC. Contradictions may arise from unintended racemization during synthesis or storage .
- Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding modes to target proteins. Compare results with X-ray crystallography if available .
Q. What computational approaches are effective for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : Use SwissADME or pkCSM to estimate oral bioavailability, blood-brain barrier permeability, and CYP450 interactions. Input SMILES notation (e.g., O=C(O)C(N)C(CC1=CC=CC=C1)C) for accurate modeling .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) with Schrödinger’s Metabolite Predictor. Validate experimentally via LC-MS/MS .
- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity. Cross-reference with Ames test data if available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
